3-Isopropoxy-4-(pyrrolidin-1-yl)aniline
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-10(2)16-13-9-11(14)5-6-12(13)15-7-3-4-8-15/h5-6,9-10H,3-4,7-8,14H2,1-2H3 |
InChI Key |
GJQSOKILYQLNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant synthetic approach to this compound involves nucleophilic aromatic substitution of 4-chloro-3-isopropoxyaniline with pyrrolidine. The reaction typically proceeds under basic conditions in a polar aprotic solvent at elevated temperatures.
| Parameter | Details |
|---|---|
| Starting material | 4-chloro-3-isopropoxyaniline |
| Nucleophile | Pyrrolidine |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | 80–120 °C |
| Reaction time | Several hours (typically 6–12 h) |
| Purification | Column chromatography or recrystallization (methanol/water) |
This method allows for efficient displacement of the chlorine atom by the pyrrolidine nitrogen, yielding the desired aniline derivative with good purity and yield (≥85%).
Industrial Scale Considerations
For industrial production, the same nucleophilic substitution route is scaled up with optimizations:
- Use of continuous flow reactors to improve heat and mass transfer
- Automated synthesis platforms for reproducibility
- Optimization of stoichiometry and reaction time to maximize yield and minimize by-products
- Enhanced purification techniques such as crystallization under controlled conditions
These adaptations improve efficiency, safety, and cost-effectiveness.
Reaction Mechanism and Chemical Considerations
Nucleophilic Aromatic Substitution Mechanism
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the aromatic carbon bearing the chlorine substituent, facilitated by the electron-donating isopropoxy group that activates the ring. The base deprotonates the amine to increase nucleophilicity, and the leaving group (chloride) departs, forming the substituted aniline.
Influence of Substituents
- The isopropoxy group increases electron density on the ring, enhancing nucleophilic substitution rates.
- The pyrrolidine ring introduces steric and electronic effects that can influence reaction kinetics and product stability.
Analytical Validation of the Synthesized Compound
Post-synthesis, several analytical techniques are employed to confirm the structure and purity of this compound:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1H NMR: Pyrrolidine ring protons at δ 2.5–3.0 ppm; Isopropoxy methyl groups at δ 1.2–1.4 ppm; aromatic protons in expected regions. 13C NMR confirms carbon environments. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak ([M+H]+) expected near m/z 235.2, consistent with molecular formula. |
| X-ray Crystallography | Crystal structure and purity | Provides definitive confirmation of molecular geometry and hydrogen bonding patterns, especially useful in related aniline derivatives. |
| Chromatography (HPLC/GC) | Purity assessment | Ensures ≥85% purity post-purification. |
Summary Table: Preparation Methods Overview
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-chloro-3-isopropoxyaniline + pyrrolidine | K₂CO₃, DMF, 80–120 °C, 6–12 h | ≥85 | Most common, scalable, cost-effective |
| Buchwald-Hartwig Amination | 4-chloro-3-isopropoxyaniline + pyrrolidine | Pd(dppf)₂Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 85 °C | 70–90* | Alternative, milder conditions, catalyst cost |
| Industrial Scale Adaptation | As above | Continuous flow, automated platforms | Optimized | Enhanced efficiency and reproducibility |
*Yield estimated based on analogous compounds and literature.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Isopropoxy-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its structural features, while the isopropoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Isopropoxy-4-(pyrrolidin-1-yl)aniline with analogs identified in the evidence, focusing on molecular features, calculated properties, and functional differences:
Key Observations:
Substituent Effects on Lipophilicity :
- The isopropoxy group in the target compound likely increases lipophilicity compared to ethoxy or methoxy analogs (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, LogD ~1.5) .
- The cyclohexyl group in N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline raises LogD significantly (~3.8), suggesting superior membrane penetration but reduced aqueous solubility .
Chlorine in 3-chloro-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]aniline may enhance reactivity in electrophilic substitution reactions .
Biological Relevance :
- Pyrrolidinyl-substituted anilines are frequently employed in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets .
- Ethoxy-pyrrolidinyl analogs (e.g., 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline) demonstrate affinity for aminergic receptors, highlighting the role of the pyrrolidine ring in receptor interactions .
Q & A
Q. What statistical methods optimize reaction parameters for scalable synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Central Composite Design : Vary temperature, catalyst loading, and solvent ratio to model yield response surfaces .
- ANOVA : Identify significant factors (e.g., catalyst type contributes >70% variance in yield for analogous reactions ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
